CongmunosideX

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

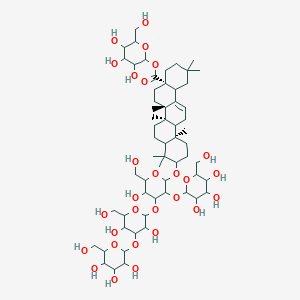

Araloside X is a triterpenoid saponin compound derived from the roots of the Aralia elata plant. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-carcinogenic, and gastroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Araloside X involves the extraction of triterpenoid saponins from the roots of Aralia elata. The process typically includes partition chromatography in isobutyl alcohol-ethanol-ammonia systems with discrete gradient elution . The isolated compounds are then purified using cation-exchange resins to obtain Araloside X in its pure form.

Industrial Production Methods

Industrial production of Araloside X involves large-scale extraction and purification processes. The roots of Aralia elata are harvested and subjected to solvent extraction, followed by chromatographic separation to isolate the desired saponins. Advanced techniques such as ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Araloside X undergoes various chemical reactions, including oxidation, reduction, and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving Araloside X include sulfuric acid for hydrolysis and various glycosyl donors for glycosylation reactions. The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved without degrading the compound .

Major Products Formed

The major products formed from the reactions of Araloside X include various glycosides and aglycones. These products are often more potent in their pharmacological effects compared to the parent compound .

Scientific Research Applications

Araloside X has a wide range of scientific research applications:

Mechanism of Action

Araloside X exerts its effects through multiple molecular targets and pathways. It inhibits the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative stress . Additionally, it modulates the activity of enzymes such as H+/K±ATPase, contributing to its gastroprotective effects . The compound also interacts with various signaling pathways, including the VEGF and HIF-1 pathways, to exert its anti-carcinogenic effects .

Comparison with Similar Compounds

Araloside X is part of a family of triterpenoid saponins, which includes compounds such as Araloside A, Chikusetsusaponin IV, and Hederagenin . Compared to these similar compounds, Araloside X is unique in its specific glycosylation pattern and its potent pharmacological effects. While Araloside A and Chikusetsusaponin IV also exhibit anti-inflammatory and anti-carcinogenic properties, Araloside X has shown superior efficacy in certain biological assays .

Similar Compounds

- Araloside A

- Chikusetsusaponin IV

- Hederagenin

- Oleanolic Acid

Araloside X stands out due to its unique structure and potent biological activities, making it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula |

C60H98O28 |

|---|---|

Molecular Weight |

1267.4 g/mol |

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,12aR)-10-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C60H98O28/c1-55(2)14-16-60(54(78)88-51-44(76)41(73)36(68)28(21-63)81-51)17-15-58(6)24(25(60)18-55)8-9-32-57(5)12-11-33(56(3,4)31(57)10-13-59(32,58)7)84-53-48(87-50-43(75)40(72)35(67)27(20-62)80-50)47(38(70)30(23-65)83-53)86-52-45(77)46(37(69)29(22-64)82-52)85-49-42(74)39(71)34(66)26(19-61)79-49/h8,25-53,61-77H,9-23H2,1-7H3/t25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,57-,58+,59+,60-/m0/s1 |

InChI Key |

WMSZDXQCLFUBAQ-DAGSMKKPSA-N |

Isomeric SMILES |

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C)C)(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C2C1)C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.